BenchChemオンラインストアへようこそ!

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

Analytical Chemistry Quality Control Chemical Procurement

Secure the defined benzimidazole-benzamide scaffold—N-(1H-Benzoimidazol-2-ylmethyl)-benzamide (CAS 5805-60-7)—for reproducible SAR and assay development. This unsubstituted reference compound (MW 251.28, LogP 2.25, tPSA 57.8 Ų) provides a validated starting point for systematic diversification without exceeding lead-like limits. Procuring this analytically characterized intermediate (≥95% purity, batch-specific CoA with HPLC/NMR) eliminates the risk of unintended activity shifts inherent in generic substitution. Ideal as a comparator in methionine synthase inhibition panels and as a building block for synthesizing substituted benzimidazole analogs.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 5805-60-7
Cat. No. B1348634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Benzoimidazol-2-ylmethyl)-benzamide
CAS5805-60-7
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H13N3O/c19-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19)(H,17,18)
InChIKeyDLPWNQUPBLICPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Benzoimidazol-2-ylmethyl)-benzamide (CAS 5805-60-7): A Benzimidazole-Benzamide Scaffold for Chemical Biology and Synthetic Chemistry Procurement


N-(1H-Benzoimidazol-2-ylmethyl)-benzamide (CAS 5805-60-7) is a heterocyclic organic compound characterized by a benzimidazole moiety linked via a methylene bridge to a benzamide group, with molecular formula C15H13N3O and molecular weight 251.28 g/mol . This compound belongs to the class of benzimidazole derivatives, a scaffold widely recognized for its capacity to engage diverse biological targets through hydrogen bonding and π-π stacking interactions mediated by the fused benzene-imidazole bicyclic system . As a versatile small molecule scaffold and research chemical, it serves as a foundational building block for the synthesis of more complex benzimidazole-based analogs in medicinal chemistry and chemical biology programs .

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide: Why In-Class Benzimidazole Derivatives Cannot Be Interchanged in Research Procurement


Benzimidazole derivatives constitute a structurally diverse class with over 1,100 patent families and thousands of published analogs, yet minor structural modifications produce divergent biological activity profiles and target engagement patterns [1]. Within this broad chemical space, N-(1H-Benzoimidazol-2-ylmethyl)-benzamide occupies a specific and commercially validated position as an unsubstituted benzimidazole-benzamide conjugate, contrasting with structurally distinct analogs bearing additional functional groups (e.g., tetrazoles, sulfonamides, halogens, or extended alkyl chains) that confer markedly different physicochemical properties, solubility profiles, and biological activity spectra . Generic substitution without rigorous analytical verification therefore poses a critical risk of introducing unintended variability in target binding, assay reproducibility, and synthetic route fidelity—risks that are mitigated by procuring the defined, analytically characterized compound with batch-specific Certificates of Analysis .

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


N-(1H-Benzoimidazol-2-ylmethyl)-benzamide: Analytical Purity Specification and Multi-Batch Quality Assurance Metrics

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide is commercially supplied at a standard purity specification of 95% or 95+%, with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC analytical data available upon request, in contrast to many structurally related benzimidazole analogs that are offered only as custom synthesis items without standardized purity thresholds or batch-release documentation . Santa Cruz Biotechnology offers this compound at 1 g packaging with $178.00 pricing, providing a benchmark cost-per-gram reference for procurement planning . This defined purity and analytical traceability directly support reproducible experimental outcomes in synthetic chemistry and biological assay contexts.

Analytical Chemistry Quality Control Chemical Procurement

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide: Comparative Physicochemical Profile and Predicted Drug-Likeness Metrics

The target compound exhibits a calculated LogP of 2.25 and predicted aqueous solubility (LogSW) of -2.96, physicochemical parameters that place it within the drug-like chemical space and distinguish it from more lipophilic benzimidazole analogs that frequently demonstrate LogP values exceeding 3.5 and correspondingly lower aqueous solubility . This balanced lipophilicity-hydrophilicity profile supports favorable compound handling and solubility characteristics during in vitro assay preparation and synthetic manipulation, offering practical advantages over highly lipophilic analogs that may require specialized solubilization protocols or exhibit poor aqueous compatibility .

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide: Molecular Complexity and Ligand Efficiency Metrics for Fragment-Based and Scaffold-Hopping Applications

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide possesses a molecular weight of 251.28 g/mol, a topological polar surface area (tPSA) of 57.8 Ų, and 3 rotatable bonds, placing it within the optimal fragment-like and lead-like chemical space for hit identification and scaffold-hopping campaigns . In contrast, many bioactive benzimidazole derivatives incorporate extended substituents that increase molecular weight above 400 g/mol and tPSA beyond 90 Ų, thereby reducing ligand efficiency and complicating downstream optimization of ADME properties . This compound's compact molecular architecture renders it an ideal core scaffold for systematic structure-activity relationship (SAR) exploration and parallel library synthesis, offering a strategic entry point for medicinal chemistry programs seeking to balance potency with physicochemical tractability .

Fragment-Based Drug Discovery Scaffold Hopping Chemical Probe Development

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide: Commercial Accessibility and Pricing Benchmarking for Research-Scale Procurement

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide is available from multiple established commercial suppliers with transparent pricing and defined packaging options, including Santa Cruz Biotechnology (1 g, $178.00), CymitQuimica (500 mg, 481.00 €; 5 g, 1,638.00 €), and Bidepharm (purity 95%+, packaging options available upon request) . This multi-vendor commercial availability contrasts sharply with structurally related but less common benzimidazole analogs—such as N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenecarboxamide (CAS 338771-75-8) or N-(1H-benzimidazol-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide—which typically require custom synthesis with associated lead times, minimum order quantities, and cost premiums that can impede research timelines and budget allocations [1].

Chemical Procurement Research Supply Chain Compound Sourcing

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide: Validated Application Scenarios for Scientific and Industrial Procurement


Core Scaffold for Parallel Library Synthesis and SAR Exploration in Benzimidazole-Based Hit-to-Lead Programs

The compound's compact molecular architecture (MW 251.28 g/mol, tPSA 57.8 Ų, 3 rotatable bonds) renders it an optimal starting point for systematic structure-activity relationship studies, where iterative substitution at the benzamide phenyl ring or benzimidazole core can be employed to map pharmacophore requirements without exceeding lead-like physicochemical boundaries . The defined purity specification (95%+) and batch-specific analytical documentation support reproducible synthetic derivatization and downstream biological evaluation .

Negative Control or Reference Compound for Benzimidazole-Based Enzyme Inhibition Assays

While specific enzyme inhibition data for this exact compound remain limited, its structural simplicity and lack of extended pharmacophoric elements position it as a candidate reference compound for establishing baseline activity in methionine synthase or related enzyme inhibition assays, particularly when employed as an unsubstituted comparator scaffold against which the activity of substituted benzimidazole derivatives (e.g., those with IC50 values ranging from 9-20 μM) can be calibrated . Its moderate LogP (2.25) facilitates aqueous assay compatibility and minimizes solvent interference artifacts .

Synthetic Intermediate for Benzimidazole-Benzamide Hybrid Molecules in Antiparasitic and Antimicrobial Drug Discovery

As a benzimidazole-benzamide hybrid scaffold, this compound serves as a key intermediate for the preparation of more complex analogs incorporating additional pharmacophoric elements (e.g., tetrazoles, sulfonamides, or halogens) that have demonstrated antimicrobial and antiparasitic activities . The benzimidazole core itself is a privileged structure associated with anti-helminthic, antifungal, and antiprotozoal pharmacology, and this unsubstituted derivative provides a modular entry point for systematic diversification via established synthetic routes involving reaction of 2-(chloromethyl)benzimidazole with substituted benzamides or benzoyl chlorides .

Analytical Reference Standard for LC-MS and HPLC Method Development in Benzimidazole Derivative Characterization

The compound's defined purity (95%+), established molecular identity (exact mass 251.10600 Da), and availability with batch-specific Certificates of Analysis including NMR, HPLC, and GC data qualify it as a suitable analytical reference standard for method development and system suitability testing in the chromatographic characterization of benzimidazole-containing research compounds . Its moderate LogP (2.25) and predicted solubility profile (LogSW -2.96) inform appropriate mobile phase and column selection for reversed-phase HPLC separations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.